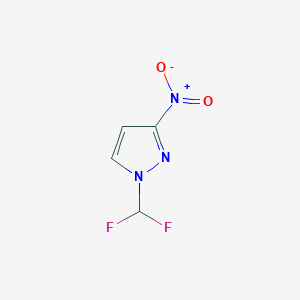

1-(difluoromethyl)-3-nitro-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAZJYJFYCOXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Difluoromethyl 3 Nitro 1h Pyrazole and Its Analogues

Regioselective Synthesis of the Pyrazole (B372694) Nucleus

The regioselective synthesis of the pyrazole core is a critical step in the preparation of specifically substituted pyrazoles. Control over the placement of substituents on the pyrazole ring is essential for tuning the molecule's properties. Several powerful strategies have been developed to achieve this, including cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.

Cyclocondensation Approaches utilizing Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The condensation of a hydrazine derivative with a 1,3-difunctional compound is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. drugfuture.comresearchgate.net The regioselectivity of this reaction is a key consideration, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of two isomeric pyrazoles. drugfuture.com

The reaction of a substituted hydrazine with a 1,3-diketone, for instance, involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups. The regiochemical outcome is determined by which nitrogen atom attacks which carbonyl group, and this can be influenced by both steric and electronic factors of the substituents on both reactants. To achieve regioselectivity, various strategies have been employed. One approach is to use 1,3-dicarbonyl compounds with carbonyl groups of differing reactivity. For example, β-ketoesters can be used to direct the initial condensation to the more reactive ketone carbonyl.

A facile approach to polysubstituted pyrazoles has been developed from hydrazonyl chlorides and 1,3-dicarbonyl compounds. rsc.orgnih.gov In the presence of a base mixture such as 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et3N), hydrazonyl chlorides react smoothly with N-phenyl-3-oxobutanamides to afford a series of polysubstituted pyrazoles in high yields (67–98%) via a [3+2]-cycloaddition pathway. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of pyrazoles. chim.it This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkene or an alkyne. The inherent polarity of the 1,3-dipole often leads to a high degree of regiocontrol in the cycloaddition. chim.it

Nitrile imines, which can be generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. mdpi.com Their reaction with alkynes provides a direct route to pyrazoles, while their reaction with alkenes yields pyrazolines, which can be subsequently oxidized to pyrazoles. chim.it The regioselectivity of the cycloaddition of nitrile imines with unsymmetrical alkynes is influenced by the electronic properties of the substituents on both the dipole and the dipolarophile. For electron-rich alkynes, the reaction often proceeds via an inverse electron-demand mechanism, leading to the formation of 5-substituted pyrazoles with high regioselectivity. chim.it

A regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which serves as an alkyne synthon. nih.gov This reaction proceeds via a 5,5-disubstituted bromopyrazoline intermediate that undergoes aromatization through the loss of hydrogen bromide to yield the corresponding pyrazole. nih.gov The regiochemistry of this cycloaddition has been confirmed by X-ray crystallographic analysis. nih.gov

Multicomponent Reaction Strategies for Pyrazole Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles. nih.govbeilstein-journals.org These reactions can be designed as domino, sequential, or consecutive processes, offering great versatility in synthetic design. nih.govbeilstein-journals.org

A variety of MCRs have been developed for the synthesis of pyrazole-containing scaffolds. For example, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can lead to the formation of highly substituted pyrazoles. In some instances, these reactions can be extended to four or even five components to build more complex, fused-ring systems like pyrano[2,3-c]pyrazoles. rsc.org The use of catalysts, such as sodium gluconate or nano SiO2, can enhance the efficiency and selectivity of these reactions, often allowing them to be carried out under environmentally friendly conditions, such as in aqueous media or under solvent-free conditions. rsc.orgrsc.org

Domino reactions, a subset of MCRs, are particularly elegant for pyrazole synthesis. For instance, a domino sequence involving a Michael addition followed by a cyclocondensation can be employed. researchgate.net In a typical example, the reaction of an aryl aldehyde and malononitrile (B47326) can form a dicyanoalkene intermediate, which then undergoes a Michael addition with a pyrazolone (B3327878) (formed in situ from the condensation of a hydrazine and a β-ketoester), leading to the formation of a pyranopyrazole derivative. researchgate.net

Introduction of the Difluoromethyl Group onto Pyrazole Scaffolds

The introduction of a difluoromethyl (CF2H) group onto a pyrazole ring can significantly modulate its physicochemical and biological properties. This group can act as a bioisostere for hydroxyl, thiol, or amino groups and can influence the lipophilicity and metabolic stability of the molecule. Direct difluoromethylation of pre-formed pyrazole scaffolds is a key strategy for the synthesis of compounds like 1-(difluoromethyl)-3-nitro-1H-pyrazole.

Direct Difluoromethylation of Pyrazoles and Precursors

Direct difluoromethylation involves the introduction of the CF2H group onto the pyrazole ring in a single step, typically through the reaction of a pyrazole derivative with a difluoromethylating agent. This can be achieved through various mechanisms, including nucleophilic, electrophilic, and radical pathways. N-difluoromethylation of pyrazoles has been achieved using reagents like bromodifluoromethylphosphonates and chlorodifluoromethane (B1668795). arkat-usa.orgresearchgate.net

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles, including pyrazoles. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the pyrazole ring. A variety of reagents and initiation methods have been developed for this purpose.

Visible-light photoredox catalysis is a particularly mild and efficient way to generate difluoromethyl radicals. nih.gov In a typical setup, a photocatalyst, such as an iridium complex or an organic dye like Rose Bengal or Eosin Y, absorbs visible light and initiates a single-electron transfer process with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). researchgate.net The resulting •CF2H radical can then engage in a C-H functionalization reaction with a pyrazole substrate. These reactions are often carried out in the presence of an oxidant, such as air or potassium persulfate (K2S2O8), to complete the catalytic cycle. researchgate.netrsc.org

Transition-metal-catalyzed radical difluoromethylation provides another avenue for the synthesis of difluoromethylated pyrazoles. nih.govnih.gov For example, copper-catalyzed reactions have been employed for the difluoromethylation of various aromatic and heteroaromatic compounds. nih.gov Silver-mediated oxidative C-H difluoromethylation has also been reported for N-containing polycyclic aromatics.

The regioselectivity of radical difluoromethylation on the pyrazole ring can be influenced by the electronic properties of the substrate and the reaction conditions. The data in the following table summarizes key findings from recent research on the radical difluoromethylation of various heterocyclic compounds, which can be analogous to pyrazole systems.

| Substrate | Radical Precursor | Catalyst/Initiator | Oxidant | Solvent | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | Air | DMSO | 85 | researchgate.net |

| Caffeine | CF2HSO2Na | Rose Bengal | Air | DMSO | 72 | researchgate.net |

| 2'-Deoxyuridine | CF2HSO2Na | Rose Bengal | Air | DMSO | 55 | researchgate.net |

| N-arylacrylamide | S-(difluoromethyl)sulfonium salt | fac-[Ir(ppy)3] | - | DMA | 95 | rsc.org |

| Quinoxalin-2(1H)-one | [bis(difluoroacetoxy)iodo]benzene | None (visible light) | - | MeCN | 81 | researchgate.net |

Electrophilic and Nucleophilic Difluoromethylation Reagents

The introduction of a difluoromethyl group onto a pyrazole ring can be achieved through the use of either electrophilic or nucleophilic reagents. Electrophilic fluorinating agents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®, are highly reactive. However, their application can be limited when electron-withdrawing groups are present on the pyrazole ring, as these substituents decrease the nucleophilicity of the ring, hindering the reaction.

Conversely, nucleophilic difluoromethylation offers an alternative pathway. One such method involves the N-difluoromethylation of pyrazole derivatives using chlorodifluoromethane (ClCF2H) under mild conditions. This approach has been successfully applied to various azoles, including phenylimidazoles and phenyl-1,2,4-triazoles, in the presence of sodium hydride (NaH). The reactivity in these cases depends on the specific heterocyclic structure. Another nucleophilic strategy involves the deprotonation of the pyrazole ring using a strong base like n-butyllithium (nBuLi) to generate a carbanion, which then reacts with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). This one-pot procedure allows for the synthesis of fluorinated pyrazoles on a multigram scale, although steric hindrance can be a limiting factor for certain substituted pyrazoles.

Organophotocatalytic and Metal-Catalyzed Methods for C–H Difluoromethylation

Recent advancements have focused on direct C–H functionalization, which avoids the need for pre-functionalized substrates. Organophotocatalysis has emerged as a powerful tool for the direct C–H difluoromethylation of heterocycles. researchgate.netacs.org This method often employs a photocatalyst that, upon visible light irradiation, can generate a difluoromethyl radical from a suitable precursor like sodium difluoromethane (B1196922) sulfonate. researchgate.net A key advantage of this approach is the use of mild reaction conditions and environmentally friendly oxidants like molecular oxygen, eliminating the need for metal additives. researchgate.netacs.org

Transition-metal catalysis provides another robust avenue for the C–H functionalization of pyrazoles. bohrium.com These methods offer a direct route to forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. bohrium.com Various transition metals, including palladium, copper, and nickel, have been utilized to catalyze the difluoromethylation of heteroaromatic compounds. While effective, these protocols can sometimes require expensive or toxic metal catalysts, external oxidants, and strictly inert conditions, which may limit their functional group tolerance and substrate scope. researchgate.net

| Method | Catalyst/Reagent | Precursor | Key Features |

| Organophotocatalysis | Organic Dye (e.g., Eosin Y) | Sodium difluoromethane sulfonate | Metal-free, uses O2 as a green oxidant, mild conditions. researchgate.net |

| Metal-Catalysis | Ru, Pd, Cu, Ni complexes | Various CF2H sources | Direct C-H functionalization, high efficiency. bohrium.com |

| Electrophilic | Selectfluor® | Pyrazole | Highly reactive, limited by electron-withdrawing groups. |

| Nucleophilic | ClCF2H / NaH | Pyrazole | Mild conditions for N-difluoromethylation. |

| Nucleophilic | nBuLi / NFSI | Pyrazole | One-pot procedure, suitable for large scale. |

Integration of Difluoromethylated Building Blocks for Pyrazole Synthesis

An alternative to direct difluoromethylation is the "bottom-up" approach, which involves constructing the pyrazole ring from difluoromethylated building blocks. This strategy offers excellent control over regioselectivity.

Utilization of Difluoroacetohydrazonoyl Bromides in [3+2] Cycloadditions

Difluoroacetohydrazonoyl bromides have been identified as stable and effective difluoromethyl-containing building blocks. researchgate.netbohrium.comacs.orgnih.gov These reagents readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient olefins, ynones, alkynoates, and ynamides, under mild conditions. bohrium.comacs.org The reaction proceeds through the in situ generation of a nitrile imine intermediate, which then reacts with the dipolarophile to form the pyrazole or pyrazoline ring with high regioselectivity. researchgate.net This method is advantageous due to its operational simplicity, broad substrate scope, and mild reaction conditions, providing a straightforward route to a wide array of CF2H-substituted pyrazoles. bohrium.comacs.org

Ex Situ Generation and Application of Difluorodiazoethane

Difluorodiazoethane (CF2HCHN2) is another valuable C2-building block for synthesizing difluoromethylated pyrazoles. Due to its potential instability, methods for its ex situ generation have been developed to ensure safe handling. sci-hub.ruacs.org In this approach, CF2HCHN2 is generated in a separate chamber and then introduced into the reaction vessel containing the substrate. sci-hub.ruacs.org This technique has been successfully applied to the [3+2] cycloaddition with nitroolefins, catalyzed by an acetic acid/oxygen system, to produce 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles. sci-hub.ruacs.org This method is particularly significant as it provides direct access to the target 3-nitro-pyrazole scaffold. sci-hub.ruacs.org The key to the success of this protocol is the efficient, controlled generation of difluorodiazoethane, which avoids competing side reactions like aza-Michael addition that can occur with in situ generation methods. sci-hub.ru

| Building Block | Reaction Type | Substrates | Product | Key Advantage |

| Difluoroacetohydrazonoyl Bromides | [3+2] Cycloaddition | Alkenes, Alkynes | Difluoromethyl-pyrazoles/pyrazolines | High regioselectivity, broad scope, stable precursor. bohrium.comacs.org |

| Difluorodiazoethane (ex situ) | [3+2] Cycloaddition | Nitroolefins | 5-Difluoromethyl-3-nitro-1H-pyrazoles | Safe handling, direct access to 3-nitro-pyrazoles. sci-hub.ruacs.org |

Nitration Strategies for 1-(difluoromethyl)-1H-pyrazole Scaffolds

The final step in the synthesis of the target compound involves the selective introduction of a nitro group onto the difluoromethylated pyrazole ring.

Selective Nitration Procedures for Pyrazole Derivatives

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the ring. For N-substituted pyrazoles, the 4-position is generally the most favorable site for electrophilic attack. cdnsciencepub.com

Common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO3/H2SO4) or nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"). cdnsciencepub.comnih.gov The choice of reagent can influence the outcome; for instance, nitration of 1-phenylpyrazole (B75819) with acetyl nitrate (B79036) selectively yields the 4-nitro derivative, whereas using mixed acids can lead to nitration on the phenyl ring. cdnsciencepub.com For pyrazole itself, nitration can yield N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole depending on the conditions. nih.gov A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been developed for the efficient synthesis of 4-nitropyrazole. guidechem.com More recently, N-nitropyrazole derivatives have themselves been developed as versatile and powerful nitrating reagents for a wide range of aromatic compounds under milder conditions. nih.gov

Specifically for the synthesis of this compound, the strategy would likely involve the nitration of the pre-formed 1-(difluoromethyl)-1H-pyrazole. Based on the directing effects of the N-substituent, the nitro group would be expected to add primarily at the C4-position. Achieving substitution at the C3-position via direct nitration is more challenging and might require alternative strategies or result in a mixture of isomers. The synthesis of the related isomer, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is achieved by the difluoromethylation of 4-nitro-1H-pyrazole. exsyncorp.comexsyncorp.com The synthesis of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles via the cycloaddition of difluorodiazoethane demonstrates a more direct, regioselective route to the 3-nitro substitution pattern. sci-hub.ruacs.org

Sequential Difluoromethylation and Nitration Approaches

One logical pathway involves the initial N-difluoromethylation of the pyrazole ring, followed by a regioselective nitration. The direct N-difluoromethylation of pyrazoles can be accomplished using various difluorocarbene precursors. A notable method involves the use of diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a stable, commercially available, and easy-to-handle reagent. researchgate.net This approach provides an efficient protocol for installing the difluoromethyl group onto the nitrogen atom of the pyrazole heterocycle under relatively mild conditions. researchgate.net Following the successful synthesis of 1-(difluoromethyl)-1H-pyrazole, the subsequent step is the selective nitration at the C3 position. The nitration of pyrazole and its derivatives is typically performed using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org However, the directing effect of the N1-difluoromethyl group must be considered, as it will influence the position of the incoming nitro group.

Alternatively, a reverse sequence can be employed, beginning with the nitration of the pyrazole ring to form 3-nitro-1H-pyrazole, followed by N-difluoromethylation. The direct nitration of pyrazole is a well-established process, though it can sometimes lead to mixtures of isomers. semanticscholar.org Once 3-nitro-1H-pyrazole is obtained and isolated, the subsequent N-difluoromethylation step would yield the target compound. This pathway's success hinges on the stability of the 3-nitropyrazole under difluoromethylation conditions and the selective N1-alkylation over N2-alkylation. The presence of the electron-withdrawing nitro group at the C3 position can influence the nucleophilicity of the ring nitrogens, potentially affecting the outcome of the difluoromethylation step. A similar synthetic logic has been noted for the synthesis of an isomer, where 1-(difluoromethyl)-4-nitro-1H-pyrazole is manufactured via the difluoromethylation of 4-nitro-1H-pyrazole. exsyncorp.com

Optimization of Synthetic Pathways: Yield and Selectivity Considerations in this compound Formation

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and ensure high regioselectivity. Key areas for optimization include the choice of solvent systems and the selection of appropriate catalysts and reaction conditions, which collectively address the challenges of forming the desired isomer exclusively.

Solvent Effects on Regioselectivity in Pyrazole Formation (e.g., Fluorinated Alcohols)

The formation of the pyrazole ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a critical step where regioselectivity is paramount. nih.govcapes.gov.br The reaction between a nonsymmetrical 1,3-diketone and a substituted hydrazine can lead to a mixture of two constitutional isomers. Traditional syntheses often employ ethanol (B145695) as the solvent, which frequently results in poor regioselectivity and challenging separation of the resulting isomers. nih.govcapes.gov.bracs.org

| Entry | 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Product A : Product B) | Reference |

|---|---|---|---|---|

| 1 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | Ethanol (EtOH) | 85 : 15 | |

| 2 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | 2,2,2-trifluoroethanol (TFE) | 95 : 5 | |

| 3 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 97 : 3 | |

| 4 | 1-(2-furyl)-4-phenylbutane-1,3-dione | Ethanol (EtOH) | 60 : 40 | |

| 5 | 1-(2-furyl)-4-phenylbutane-1,3-dione | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | >99 : 1 |

Catalyst Systems and Reaction Condition Tuning for Enhanced Efficiency

A variety of catalyst systems have been explored for pyrazole synthesis. For instance, homogenous catalysts like iron(III) chloride (FeCl3) have been used effectively in cyclocondensation reactions to form pyrazole derivatives in high yields. mdpi.com Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. Examples include nano-ZnO, which serves as an eco-friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields in short reaction times. nih.gov Similarly, Amberlyst-70, a resinous and nontoxic catalyst, has been employed for the synthesis of pyrazoles in aqueous media at room temperature, highlighting a green chemistry approach. mdpi.com

Beyond the choice of catalyst, tuning other reaction conditions is vital. Temperature, reaction time, and the mode of energy input (e.g., conventional heating versus microwave irradiation) can have a profound impact on the outcome. Microwave-assisted synthesis, for example, has been shown to accelerate the formation of pyrazole derivatives, leading to moderate to good yields in significantly reduced reaction times. mdpi.com The optimization process involves a systematic variation of these parameters to find the ideal conditions that favor the rapid and selective formation of this compound, minimizing side-product formation and maximizing throughput.

| Catalyst System | Reaction Type | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| FeCl3/PVP | Cyclocondensation | Homogeneous, high efficiency | Up to 97% | mdpi.com |

| Nano-ZnO | Condensation | Heterogeneous, eco-friendly, short reaction time | 95% | nih.gov |

| Amberlyst-70 | Condensation | Heterogeneous, non-toxic, aqueous media | Moderate to Excellent | mdpi.com |

| Silver Triflate (AgOTf) | Reaction of ynones with hydrazines | High regioselectivity, rapid reaction at room temp. | Up to 99% | mdpi.com |

| Copper Triflate (Cu(OTf)2) | Dehydrogenative Cross-Coupling | Forms C-N bonds under aerobic conditions | Good | mdpi.com |

Exploration of Chemical Reactivity and Transformation Pathways of 1 Difluoromethyl 3 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms: one is a basic, pyridine-like sp2-hybridized nitrogen, while the other is a nominally acidic, pyrrole-like nitrogen, though in this N-substituted compound, its acidic character is absent. nih.gov The presence of both a 1-(difluoromethyl) group and a 3-nitro group, which are potent electron-withdrawing substituents, significantly depletes the electron density of the aromatic π-system.

This electron-deficient character has two major consequences for the ring's reactivity:

Resistance to Electrophilic Aromatic Substitution: The pyrazole ring is generally deactivated towards attack by electrophiles. This deactivation is magnified in 1-(difluoromethyl)-3-nitro-1H-pyrazole, making reactions such as nitration, halogenation, or Friedel-Crafts acylation at the remaining C-H positions (C4 and C5) highly unfavorable under standard conditions. While electrophilic substitution on pyrazole rings is possible, it typically requires either forcing conditions or the presence of activating groups. researchgate.netyoutube.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the severe electron deficiency activates the pyrazole ring for nucleophilic attack. acs.org In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a suitable leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, this could manifest in the displacement of the nitro group at the C3 position by a strong nucleophile, as the nitro group can function as a leaving group in highly activated systems. acs.orgresearchgate.net Such reactivity is well-documented for other electron-deficient nitrated heterocycles. acs.orgacs.org

Transformations Involving the Difluoromethyl Group

The N-CHF2 group is generally stable and its transformations are not commonly reported under typical synthetic conditions. Its reactivity is largely characterized by the high strength of the carbon-fluorine bonds.

Nucleophilic Substitution Reactions at the Difluoromethyl Group

Direct nucleophilic displacement of fluoride (B91410) ions from a difluoromethyl group is a challenging and rarely observed transformation. The instability of the resulting α-fluoro carbocation intermediate and the strong C-F bond make SN1-type reactions unfavorable. Similarly, a direct backside SN2 attack is sterically and electronically disfavored. While methods exist to generate difluoromethyl anions (ArCF2⁻) from Ar-CF2H compounds using superbases for subsequent reaction with electrophiles, the reverse process—attack by a nucleophile on the difluoromethyl carbon—is not a facile pathway. acs.orgcas.cn The high stability of the N-CHF2 moiety on azole rings means it typically remains intact during transformations elsewhere in the molecule. nih.gov

Defluorination and Further Fluorination Reactions on Difluoromethylated Pyrazoles

There is a notable absence of specific literature detailing the defluorination (removal of fluorine) or further fluorination (conversion of -CHF2 to -CF3) of the N-difluoromethyl group on a pyrazole ring. These transformations are synthetically challenging. While methods for direct N-trifluoromethylation of N-H azoles exist using specialized electrophilic reagents, nih.gov applying these to an existing N-CHF2 group is not a documented route.

In contrast, fluorination of the pyrazole ring itself is known. Electrophilic fluorinating agents such as Selectfluor™ can react with pyrazole substrates to yield 4-fluoropyrazoles and, in some cases, novel 4,4-difluoro-1H-pyrazole systems, demonstrating that C-H bonds on the ring can be fluorinated. thieme-connect.de However, this reactivity does not extend to the chemically robust N-CHF2 group.

Chemical Reductions and Oxidations of the Nitro Group

The nitro group at the C3 position is the most reactive site for transformations in the this compound molecule, particularly through reduction.

Selective Reduction to Amine Derivatives (e.g., 1-(difluoromethyl)-1H-pyrazol-3-amine)

The reduction of the nitro group to a primary amine is a fundamental and highly valuable transformation, converting the electron-withdrawing -NO2 into an electron-donating and nucleophilic -NH2 group. researchgate.net This reaction is a key step in the synthesis of various biologically active molecules and functionalized building blocks. A wide variety of established methods for the reduction of aromatic nitro compounds can be successfully applied to nitropyrazoles. commonorganicchemistry.comacs.org

Commonly employed methods include:

Catalytic Hydrogenation: This is one of the most efficient and clean methods. The reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard choice, though Raney Nickel is also effective and may be preferred if other sensitive functional groups are present. commonorganicchemistry.commit.edurwth-aachen.de

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and reliable method. Common combinations include iron powder in acetic or hydrochloric acid (Fe/H⁺), tin(II) chloride in hydrochloric acid (SnCl2/HCl), and zinc powder in acidic solution (Zn/H⁺). commonorganicchemistry.com

Transfer Hydrogenation: In this approach, a molecule other than H2 gas serves as the hydrogen source. Hydrazine (B178648) (N2H4), often in combination with a catalyst like Raney Nickel or an iron compound, is a common hydrogen donor. rwth-aachen.de

The resulting 1-(difluoromethyl)-1H-pyrazol-3-amine is a versatile intermediate for further synthetic elaborations.

| Reagent System | Reaction Type | Typical Conditions |

|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | Methanol or Ethanol (B145695) solvent, room temperature, 1-50 atm H₂ |

| H₂ / Raney Ni | Catalytic Hydrogenation | Ethanol solvent, room temperature to 50°C, 1-50 atm H₂ |

| Fe / HCl or CH₃COOH | Metal/Acid Reduction | Ethanol/Water solvent, reflux |

| SnCl₂·2H₂O / HCl | Metal Salt Reduction | Ethanol solvent, reflux |

| N₂H₄·H₂O / Raney Ni | Transfer Hydrogenation | Ethanol solvent, reflux |

Other Nitro Group Transformations within the Pyrazole Framework

Beyond complete reduction to an amine, the nitro group can undergo other valuable transformations.

Partial Reduction: By carefully selecting the reducing agent and controlling reaction conditions, the reduction can be halted at intermediate stages. For instance, the use of zinc dust in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding N-hydroxylamino derivative (1-(difluoromethyl)-1H-pyrazol-3-yl)hydroxylamine. mdpi.com Further reduction of the hydroxylamine (B1172632) or controlled oxidation of the amine can yield the nitroso intermediate. nih.gov

Nucleophilic Aromatic Substitution (SNAr): As noted in section 3.1, the strong activation provided by the pyrazole ring and the N-CHF2 group can render the C3-nitro group susceptible to displacement by strong nucleophiles. Reactions with nucleophiles such as alkoxides, thiolates, or amines could potentially replace the nitro group to form new C-O, C-S, or C-N bonds at the C3 position, respectively. acs.orgresearchgate.net This pathway provides a route to a different class of substituted pyrazoles directly from the nitrated precursor.

Functional Group Interconversions and Derivatization at other Positions on the Pyrazole Ring

The chemical reactivity of the pyrazole ring in this compound is significantly influenced by the electronic effects of its substituents. The difluoromethyl group at the N1-position and the nitro group at the C3-position are both strongly electron-withdrawing. This electronic profile deactivates the pyrazole ring towards electrophilic substitution, a common pathway for the functionalization of aromatic and heteroaromatic systems. However, these substitutions, when they do occur, are directed primarily to the C4-position. The C5-position is less favored for electrophilic attack due to the stronger deactivating influence of the adjacent N1-difluoromethyl group.

While specific experimental studies on the derivatization of this compound at positions other than C3 are not extensively documented in publicly available literature, the general reactivity patterns of nitropyrazoles provide a framework for predicting potential transformations. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are anticipated to proceed at the C4-position, albeit under potentially forcing conditions due to the deactivated nature of the ring.

For instance, the introduction of a halogen atom at the C4-position would yield 4-halo-1-(difluoromethyl)-3-nitro-1H-pyrazole derivatives. These halogenated intermediates could then serve as versatile precursors for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.

Nucleophilic aromatic substitution on the pyrazole ring of this compound is generally not favored due to the electron-rich nature of the pyrazole system. However, the strong electron-withdrawing nitro group might render the C5-position susceptible to attack by potent nucleophiles under specific conditions, although such reactivity is less common for pyrazoles.

Further research is required to fully elucidate the specific reaction conditions and outcomes for the derivatization of this compound at the C4 and C5 positions. The development of synthetic methodologies for the selective functionalization of these positions would significantly expand the chemical space accessible from this core scaffold, enabling the synthesis of novel derivatives with potentially valuable applications in various fields of chemistry.

Due to the limited specific experimental data on the functional group interconversions and derivatization at other positions on the pyrazole ring of this compound, a detailed data table of research findings cannot be provided at this time.

Computational and Theoretical Chemistry Investigations of 1 Difluoromethyl 3 Nitro 1h Pyrazole and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT can predict various molecular properties, offering a deeper understanding of the molecule's behavior. researchgate.netjcsp.org.pk For pyrazole (B372694) derivatives, DFT studies are crucial in elucidating their structural and functional characteristics. eurasianjournals.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability; a smaller gap suggests higher reactivity. nih.gov

In the context of pyrazole derivatives, FMO analysis helps to understand their reaction mechanisms and potential biological activity. researchgate.net For instance, the charge density localization on specific parts of the molecule, as shown by HOMO and LUMO distributions, can indicate sites of electron transition and reactivity. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency of a molecule to donate electrons. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency of a molecule to accept electrons. taylorandfrancis.com |

| Energy Gap (EHOMO-ELUMO) | The energy difference between the HOMO and LUMO | A smaller energy gap generally correlates with higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.comresearchgate.net This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. deeporigin.com

MEP maps are color-coded, typically with red indicating negative potential (nucleophilic regions) and blue indicating positive potential (electrophilic regions). deeporigin.com Green and yellow represent areas with intermediate or neutral potential. researchgate.net For pyrazole derivatives, MEP analysis can identify the likely sites for electrophilic and nucleophilic attacks, providing insights into their reactivity and potential binding interactions with biological targets. semanticscholar.orgnih.gov

Chemical Reactivity Parameters

Several global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These parameters, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer a more detailed understanding of a molecule's electronic characteristics. researchgate.net

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The analysis of these parameters for a series of pyrazole derivatives can reveal trends in their reactivity and stability. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (µ) | µ = -(I + A)/2 | Measures the escaping tendency of electrons. researchgate.net |

| Chemical Hardness (η) | η = (I – A)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | ω = µ²/2η | Quantifies the ability of a species to accept electrons. researchgate.net |

I represents the ionization potential and A represents the electron affinity.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. These calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them. The study of reaction mechanisms often involves exploring various synthetic routes, such as those starting from 1,3-dicarbonyl compounds or through 1,3-dipolar cycloaddition reactions. nih.gov

By calculating the energies of reactants, products, and transition states, researchers can determine the activation energies for different reaction pathways. This allows for the prediction of the most favorable reaction mechanism under specific conditions. For instance, in the synthesis of pyrazoles, quantum chemical calculations can help understand the regioselectivity of cycloaddition reactions. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Studies in Chemical Design

In silico modeling has become an essential component of modern drug design and chemical development. nih.gov For pyrazole derivatives, which exhibit a wide range of pharmacological activities, these computational techniques are particularly valuable. nih.govej-chem.org Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.orgresearchgate.net

These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds. This predictive capability significantly accelerates the process of identifying promising lead compounds for further development. ej-chem.org

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses in Chemical Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govijpbs.com This method is widely used to hypothesize the binding mode and affinity of a potential drug molecule to its biological target. researchgate.net

For derivatives of 1-(difluoromethyl)-3-nitro-1H-pyrazole, molecular docking simulations can provide insights into how they might interact with specific enzymes or receptors. nih.govresearchgate.netgrowingscience.com By analyzing the binding interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand the key structural features responsible for the compound's biological activity. researchgate.net These simulations can also help in the rational design of new derivatives with improved binding affinity and selectivity. nih.gov The results of docking studies are often visualized to better understand the interactions between the ligand and the amino acid residues of the protein's active site. growingscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern chemical research, enabling the prediction of biological activity of chemical compounds based on their molecular structures. For pyrazole derivatives, particularly those related to this compound, QSAR studies have been instrumental in elucidating the structural features crucial for their biological, often fungicidal, activity. These models provide a quantitative correlation between the physicochemical properties of the compounds and their activities, thereby guiding the rational design and optimization of new, more potent molecules.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed to explore the structure-activity relationships of pyrazole derivatives. nih.govresearchgate.net These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a predictive model.

In a notable study focusing on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the target compound, a Topomer CoMFA model was developed to understand their antifungal activity. nih.gov This approach helps to identify the specific regions on the molecule where modifications to steric bulk or electrostatic properties could lead to enhanced biological efficacy. The statistical robustness of such a model is critical for its predictive power. For a series of pyrazole carboxamide and niacinamide derivatives, a 3D-QSAR study using the CoMFA technique yielded a model with fine predictive ability, indicated by its cross-validated (q²) and non-cross-validated (r²) values. rsc.org

The results from these 3D-QSAR models are often visualized as contour maps, which highlight favorable and unfavorable regions for different molecular fields.

Steric Fields: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

Electrostatic Fields: Blue contours often mark areas where electropositive groups enhance activity, whereas red contours signify regions where electronegative groups are preferred.

The predictive power of QSAR models is rigorously evaluated using various statistical metrics. A reliable model is characterized by high correlation coefficients and predictive R² values for a test set of compounds.

Below is a table summarizing the statistical validation parameters from representative 3D-QSAR studies on pyrazole derivatives, illustrating the reliability of these computational models.

| QSAR Model/Technique | Compound Series | Cross-Validated q² | Non-Cross-Validated r² | Reference |

|---|---|---|---|---|

| CoMFA | Pyrazole Carboxamide & Niacinamide Derivatives | 0.578 | 0.850 | rsc.org |

| CoMFA_ES | 1H-Pyrazole EGFR Inhibitors | 0.664 | 0.975 | researchgate.net |

| CoMSIA_SHA | 1H-Pyrazole EGFR Inhibitors | 0.614 | 0.938 | researchgate.net |

By integrating the insights from QSAR models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby optimizing resource allocation and accelerating the discovery of novel fungicides and other bioactive agents based on the pyrazole scaffold. nih.govresearchgate.net The structure-activity relationship findings from these computational studies consistently highlight that the fungicidal activity is sensitive to the combination of the pharmacophore and the electronic properties of substituents on the pyrazole and adjacent rings. researchgate.net

Strategic Role of 1 Difluoromethyl 3 Nitro 1h Pyrazole As a Key Intermediate in Agrochemical and Pharmaceutical Research and Development

Precursor in Agrochemical Innovation: Enabling Synthesis of Crop Protection Agents

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, present in numerous commercial crop protection agents. nih.gov 1-(difluoromethyl)-3-nitro-1H-pyrazole serves as a key precursor, providing the essential difluoromethyl-pyrazole core that is integral to the efficacy of many modern fungicides, herbicides, and insecticides.

One of the most significant applications of pyrazole intermediates is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.orgthieme.de A crucial building block for many of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.orggoogle.com While direct synthesis from this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic pathway. This transformation would involve several key steps, leveraging established organic chemistry reactions:

Reduction of the Nitro Group : The nitro group at the 3-position can be chemically reduced to an amino group (1-(difluoromethyl)-1H-pyrazol-3-amine). This is a common transformation for aromatic nitro compounds, often achieved through catalytic hydrogenation or using reducing agents like iron in acidic media. acs.orgwikipedia.org

Introduction of a Carboxyl Group : The resulting aminopyrazole could then be converted into a carboxylic acid at the 4-position. A potential route involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt, which can then be reacted with a cyanide source (e.g., CuCN) to form a nitrile. wikipedia.orgorganic-chemistry.orgnih.gov Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid. Other methods for the carboxylation of pyrazole rings also exist, such as those involving organolithium intermediates or oxidation of a pre-installed group. nih.gov

Once synthesized, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with various amines to create a wide range of potent SDHI fungicides. mdpi.com These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi, a vital enzyme for cellular respiration. mdpi.com

Table 1: Examples of Commercial SDHI Fungicides Derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Intermediate

| Fungicide Name | Developer | Year of First Registration |

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

This table showcases fungicides that utilize the key intermediate, highlighting the industrial importance of its precursors. wikipedia.orgmdpi.commdpi.com

The utility of the pyrazole scaffold extends beyond fungicides into the realms of herbicides and insecticides. nih.gov The this compound structure serves as a valuable building block for generating libraries of novel compounds for screening in these areas. The pyrazole ring is a component of various commercial insecticides, and ongoing research continues to explore new derivatives. rsc.org For instance, novel pyrazole amides containing hydrazone substructures have demonstrated broad-spectrum insecticidal activities against various pests. rsc.org

In herbicide research, pyrazole derivatives have been designed as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgresearchgate.net The design and synthesis of new pyrazole derivatives are an active area of research to discover herbicides with improved efficacy and crop safety. thieme.deresearchgate.net The unique electronic properties conferred by the difluoromethyl and nitro groups on the this compound molecule make it an attractive starting material for creating diverse structures for herbicidal and insecticidal activity screening. wikipedia.orgresearchgate.net

Scaffold for Novel Pharmaceutical Entities: Contributions to Drug Discovery Research

In medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. nih.gov The difluoromethyl group is also highly valued in drug design as it can improve metabolic stability and modulate pharmacokinetic properties. nih.gov Consequently, this compound is an important intermediate for synthesizing novel pharmaceutical entities.

This compound serves as a key starting material and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). chemscene.com The active nitro group is suitable for reduction to an amine, providing a reactive site for further molecular elaboration, while the difluoromethyl-pyrazole core imparts desirable properties to the final drug molecule. nih.gov

The 1-(difluoromethyl)-pyrazole moiety is a key structural feature in the development of specific enzyme inhibitors, which are targets for a variety of diseases.

Factor XIa (FXIa) Inhibitors : FXIa is a serine protease that plays a role in the blood coagulation cascade, and its inhibition is a promising strategy for developing new anticoagulants with a lower risk of bleeding. nih.gov Pyrazole-based compounds have been identified as privileged fragments for designing FXIa inhibitors. nih.gov The synthesis of these inhibitors often involves building upon a core heterocyclic structure, and intermediates like this compound provide the necessary difluoromethyl-pyrazole scaffold.

NLRP3 Inflammasome Modulators : The NLRP3 inflammasome is a multiprotein complex involved in the inflammatory response. nih.govresearchgate.net Its aberrant activation is linked to a range of inflammatory diseases, making it a significant therapeutic target. researchgate.netresearchgate.net Small molecule inhibitors have been developed to modulate the NLRP3 inflammasome, and pyrazole-containing structures are featured in some of these modulators. researchgate.net The synthesis of these complex molecules relies on versatile building blocks, with this compound serving as a potential precursor for creating the required heterocyclic systems. researchgate.net

Table 2: Application of Pyrazole Intermediates in Enzyme Inhibitor Research

| Target Enzyme | Therapeutic Area | Role of Pyrazole Intermediate |

| Factor XIa (FXIa) | Anticoagulation / Thrombosis | Provides a core scaffold for designing potent and selective inhibitors. nih.govnih.gov |

| NLRP3 Inflammasome | Inflammatory Diseases | Serves as a building block for synthesizing small molecule modulators. researchgate.netresearchgate.net |

This table summarizes the role of pyrazole intermediates in the development of targeted therapies.

Development of Advanced Organic Materials (e.g., Fluorescent Materials)

Beyond life sciences, the pyrazole scaffold is finding applications in materials science. Pyrazole derivatives have been investigated for their use in advanced organic materials due to their unique electronic and photophysical properties. nih.govnih.gov The incorporation of pyrazole rings into larger conjugated systems, such as pyrazolo[3,4-b]quinolines, can result in compounds with intense fluorescence. nih.govresearchgate.net

These fluorescent properties make pyrazole derivatives attractive for a range of applications:

Organic Light-Emitting Diodes (OLEDs) : As emission materials in the fabrication of electroluminescent devices. nih.gov

Fluorescent Sensors : For the detection of various metal cations due to the chelating ability of the nitrogen atoms in the pyrazole ring. researchgate.netnih.gov

Bioimaging : Pyrazole-based fluorescent probes are used in biological imaging due to their good membrane permeability and biocompatibility. pjoes.com

The this compound molecule, with its combination of an aromatic heterocycle and strong electron-withdrawing groups, can be used as a starting material to synthesize more complex, functionalized pyrazole derivatives. nih.gov The electronic nature of the substituents can be used to tune the photophysical properties, such as the absorption and emission wavelengths, of the resulting materials. nih.govissstindian.org

Future Perspectives and Emerging Research Avenues for 1 Difluoromethyl 3 Nitro 1h Pyrazole

Sustainable and Green Synthesis Approaches for Fluorinated Nitro-pyrazoles

The chemical industry's increasing emphasis on environmental stewardship is driving the development of sustainable and green synthesis methodologies for complex molecules like fluorinated nitro-pyrazoles. Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting a shift towards more benign alternatives. researchgate.net Key areas of research include the use of non-toxic, renewable catalysts and solvent-free reaction conditions. For instance, solid catalysts like nano-ZnO have demonstrated high efficiency in pyrazole (B372694) synthesis, offering advantages such as easy separation and recyclability. nih.gov

Microwave-assisted organic synthesis (MAOS) represents another significant green approach. By coupling microwave activation with solvent-free conditions, researchers have been able to synthesize 3,5-disubstituted-1H-pyrazoles in high yields with drastically reduced reaction times. nih.gov This methodology minimizes energy consumption and the use of volatile organic solvents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these new strategies. jetir.orgnumberanalytics.com The potential application of underutilized fluorinated greenhouse gases as building blocks for fluoroalkylation also presents a novel and environmentally conscious avenue. rsc.org

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often requires volatile, hazardous organic solvents. | Aims for solvent-free conditions (mechanochemistry) or benign solvents (e.g., water, ethanol). jetir.orgrsc.org |

| Catalysts | May use stoichiometric, toxic, or heavy-metal catalysts. | Employs recyclable, non-toxic catalysts (e.g., nano-ZnO, Amberlyst-70). nih.goveurasianjournals.com |

| Energy | Typically relies on prolonged conventional heating. | Utilizes energy-efficient methods like microwave irradiation. nih.gov |

| Waste | Can generate significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste generation. numberanalytics.com |

| Reaction Time | Often requires several hours to days. | Significantly shorter reaction times, often in minutes. nih.govgalchimia.com |

Chemo- and Regioselective Functionalization Strategies at Diverse Positions

Achieving precise control over the placement of functional groups on the pyrazole ring is critical for tuning the molecule's biological activity. For a substituted pyrazole like 1-(difluoromethyl)-3-nitro-1H-pyrazole, the ability to selectively functionalize the remaining carbon positions (C4 and C5) is of paramount importance. Future research is focused on developing highly chemo- and regioselective methods to achieve this.

One promising strategy involves the defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones, which allows for the construction of fused-ring systems with high regioselectivity under mild conditions. rsc.org Another approach focuses on the reaction of fluoroalkyl ynones with binucleophiles, which has been shown to produce functionalized 5-fluoroalkyl pyrazoles selectively. nih.gov These methods highlight the ongoing effort to control reaction outcomes by exploiting the subtle electronic differences at various positions on the pyrazole core. Such strategies could be adapted to introduce new substituents at the C4 or C5 positions of the target molecule, creating a diverse range of analogues for structure-activity relationship (SAR) studies.

Integration with Flow Chemistry and Automation in Compound Library Synthesis

The synthesis of large, diverse libraries of compounds is essential for modern drug discovery and agrochemical development. Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, is emerging as a powerful tool for this purpose. scilit.comnih.gov This technology offers significant advantages over traditional batch synthesis, including enhanced safety (especially when handling potentially hazardous intermediates like diazoalkanes), superior heat and mass transfer, and precise control over reaction parameters. mdpi.comnih.gov

For the synthesis of pyrazole derivatives, flow chemistry has been shown to dramatically reduce reaction times—from hours to mere minutes—while improving yields and scalability. mdpi.com The integration of flow reactors with automated purification and analysis systems enables the rapid, high-throughput synthesis of compound libraries. nih.govwhiterose.ac.uknih.gov This automated approach allows researchers to efficiently explore a vast chemical space around the core this compound structure, accelerating the discovery of new lead compounds.

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scalability. mdpi.com |

| Safety | Handling of unstable intermediates can be risky in large volumes. | Small reactor volumes enhance safety and control over exotherms. scilit.comnih.gov |

| Reaction Time | Typically longer (hours to days). | Significantly reduced (seconds to minutes). mdpi.com |

| Reproducibility | Can be variable between batches. | High reproducibility due to precise control of parameters. galchimia.com |

| Integration | Difficult to integrate with other processes. | Easily integrated with purification and analysis for automated synthesis. whiterose.ac.uknih.gov |

Exploration of New Catalytic Methodologies for Pyrazole Derivatization

Catalysis is at the heart of modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The derivatization of pyrazoles is an area of active research, with a continuous search for novel catalytic systems that offer greater efficiency, selectivity, and substrate scope. Methodologies such as copper-catalyzed aerobic oxidative cyclizations and [3+2] cycloadditions provide efficient routes to substituted pyrazoles under mild conditions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental, allowing for the formation of C-N and C-C bonds to introduce aryl groups onto the pyrazole nitrogen. organic-chemistry.org Furthermore, the use of visible-light photoredox catalysis is a rapidly growing field, enabling unique transformations through the generation of radical intermediates under exceptionally mild conditions. organic-chemistry.org The application of these advanced catalytic methods to this compound would open up new possibilities for creating complex derivatives with novel properties.

Advanced Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT) are routinely used to predict molecular geometries, electronic structures, and other key parameters. researchgate.netnih.govresearchgate.net These calculations help researchers understand the molecule's behavior and guide the design of new compounds with desired properties. nih.govnih.gov

Molecular electrostatic potential (MEP) maps, for example, can identify the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net Frontier molecular orbital analysis (HOMO-LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. nih.govkfupm.edu.sa By using these predictive models, scientists can rationally design new derivatives of this compound and elucidate complex reaction mechanisms, thereby reducing the need for trial-and-error experimentation and accelerating the discovery process. eurasianjournals.comnih.gov

| Computational Method | Application in Pyrazole Research | Predicted Properties |

| Density Functional Theory (DFT) | Optimization of molecular geometry and electronic structure analysis. researchgate.netnih.gov | Bond lengths, bond angles, dipole moment, heat of formation. nih.gov |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Assessment of chemical reactivity and kinetic stability. kfupm.edu.sa | HOMO-LUMO energy gap, ionization potential, electron affinity. |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic and nucleophilic attack. researchgate.net | Electron density distribution, prediction of intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict biological activity based on chemical structure. nih.gov | Predictive pIC50 values, identification of key structural features for activity. |

| Molecular Docking | Predicting the binding mode and affinity of a molecule to a biological target. nih.govkfupm.edu.sa | Binding energy, identification of key interactions (e.g., hydrogen bonds). |

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves radical difluoromethylation of pyrazole precursors using reagents like fluoroform (CHF₃) under radical-initiating conditions (e.g., peroxides) . Nitration at the 3-position is achieved via mixed acid systems (HNO₃/H₂SO₄). Key parameters include:

- Temperature: Controlled heating (60–80°C) minimizes side reactions during nitration.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance difluoromethylation efficiency.

- Catalysts: Metal-free conditions are preferred to avoid contamination in biologically active intermediates .

Yields >70% are achievable with optimized flow chemistry protocols .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy: ¹⁹F NMR identifies CF₂H chemical shifts (δ −80 to −90 ppm), while ¹H/¹³C NMR resolves pyrazole ring protons and nitro group placement .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and nitro group fragmentation patterns .

- X-ray Crystallography: Resolves spatial arrangement, particularly the torsion angle between the difluoromethyl and nitro groups .

Q. How does the difluoromethyl group enhance the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer: Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability . The CF₂H group:

- Reduces basicity of adjacent amines, enhancing bioavailability .

- Increases lipophilicity (logP), favoring target binding in hydrophobic enzyme pockets .

Comparative studies with non-fluorinated analogs show 2–3× higher IC₅₀ values in enzyme inhibition assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) predicts:

- Reaction Pathways: Transition states for difluoromethylation/nitration steps, identifying rate-limiting barriers .

- Electronic Effects: Nitro group’s electron-withdrawing nature directs electrophilic substitution to specific pyrazole positions .

Molecular docking screens potential biological targets (e.g., kinases) by simulating CF₂H-protein hydrophobic interactions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer: Discrepancies often arise from metabolic degradation or off-target effects . Solutions include:

- Metabolite Identification: LC-MS/MS tracks in vivo degradation products (e.g., nitro-reduction to amine derivatives) .

- Prodrug Design: Masking the nitro group with acetylated or PEGylated moieties improves stability .

- Tissue-Specific Delivery: Nanoparticle encapsulation enhances target site accumulation .

Q. How do steric and electronic effects of the nitro group influence regioselectivity in subsequent reactions?

- Methodological Answer: The nitro group:

- Directs electrophilic substitution to the 4-position via resonance withdrawal, enabling selective functionalization (e.g., halogenation) .

- Steric hindrance at the 3-position limits nucleophilic attack, favoring SNAr reactions at the 5-position .

Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by IR) is recommended .

Key Methodological Recommendations

- Synthesis Optimization: Use flow chemistry for scalable, high-purity production .

- Biological Assays: Pair in vitro enzyme assays with in vivo pharmacokinetic studies to validate efficacy .

- Data Validation: Cross-reference NMR, XRD, and computational data to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.